6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole
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Overview
Description
6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole is a complex organic compound known for its significant applications in medicinal chemistry. This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of fluorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole typically involves multiple steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Formation of Intermediate: The piperidine-4-carboxylic acid is reacted with 1,3-difluorobenzene under specific conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazole ring.
Functional Group Introduction: The trifluoromethyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in the synthesis of complex pharmaceuticals.
Scientific Research Applications
6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is an intermediate in the synthesis of drugs for treating neurological disorders, such as antipsychotics and antidepressants.
Mechanism of Action
The mechanism by which 6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole exerts its effects involves binding to specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross cell membranes easily. It interacts with neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Lacks the trifluoromethyl and pyridinyl groups, resulting in different biological activity.
6-Fluoro-3-(4-methylpiperidin-1-yl)-1,2-benzoxazole: Contains a methyl group instead of the trifluoromethyl group, altering its pharmacokinetic properties.
6-Fluoro-3-(4-phenylpiperidin-1-yl)-1,2-benzoxazole: The phenyl group provides different binding affinities and selectivity for biological targets.
Uniqueness
The presence of the trifluoromethyl and pyridinyl groups in 6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole enhances its chemical stability and biological activity compared to similar compounds. These groups contribute to its unique pharmacological profile, making it a valuable compound in drug development .
Properties
Molecular Formula |
C18H15F4N3O |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-fluoro-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C18H15F4N3O/c19-12-4-5-13-14(10-12)26-24-17(13)11-6-8-25(9-7-11)16-3-1-2-15(23-16)18(20,21)22/h1-5,10-11H,6-9H2 |
InChI Key |
SKGREJNAWGAAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C4=CC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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